molecular formula C9H12N2 B6245588 3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine CAS No. 1823891-04-8

3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine

Cat. No.: B6245588
CAS No.: 1823891-04-8
M. Wt: 148.20 g/mol
InChI Key: YBZWRGDVFXRRDK-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[2,3-c]pyridine Core in Heterocyclic Chemistry

The pyrrolo[2,3-c]pyridine core, systematically known as 1H-pyrrolo[2,3-c]pyridine and commonly referred to as 6-azaindole (B1212597), is a highly significant scaffold in heterocyclic chemistry. Its structure is analogous to indole (B1671886), with a nitrogen atom replacing the C6 carbon atom of the benzene (B151609) ring. This substitution imparts unique physicochemical properties, including altered electronics, polarity, and hydrogen bonding capabilities, which are highly advantageous in the design of bioactive molecules.

As a result, the 6-azaindole scaffold is recognized as a versatile pharmacophore and a key building block in the development of therapeutic agents. Derivatives of pyrrolo[2,3-c]pyridine have demonstrated a wide spectrum of biological activities. They are particularly prominent in the development of:

Kinase Inhibitors: The scaffold serves as a core component in numerous inhibitors of protein kinases, which are crucial targets in oncology.

Antiproliferative Agents: Many 6-azaindole derivatives exhibit potent activity against various cancer cell lines, making them valuable leads in anticancer drug discovery.

Central Nervous System (CNS) Agents: The scaffold's ability to cross the blood-brain barrier has led to its investigation for treating neurological disorders, including Alzheimer's disease.

The considerable biological activity and unique structural features of the pyrrolo[2,3-c]pyridine core have cemented its importance in medicinal chemistry, attracting widespread interest from the research community for synthetic modification and biological exploration.

Structural Classifications and Isomeric Forms of Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles formed by the fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring. The relative positioning of the nitrogen atom in the six-membered ring and the point of fusion between the two rings give rise to six distinct structural isomers. nih.govmdpi.com Each isomer possesses a unique electronic distribution and steric profile, leading to different chemical reactivities and pharmacological properties.

The classification is based on the position of the fusion on the pyrrole ring and the subsequent lettering of the pyridine ring. The six structural isomers of pyrrolopyridine are detailed in the table below.

Isomer NameCommon NameRing Fusion
1H-Pyrrolo[2,3-b]pyridine7-AzaindoleFusion at the [b] face of pyridine
1H-Pyrrolo[3,2-b]pyridine4-AzaindoleFusion at the [b] face of pyridine
1H-Pyrrolo[2,3-c]pyridine6-AzaindoleFusion at the [c] face of pyridine
1H-Pyrrolo[3,2-c]pyridine5-AzaindoleFusion at the [c] face of pyridine
1H-Pyrrolo[3,4-b]pyridine-Fusion at the [b] face of pyridine
1H-Pyrrolo[3,4-c]pyridine-Fusion at the [c] face of pyridine

These isomeric cores are found in various natural products, such as the anticancer alkaloid Camptotheca, and form the basis for a multitude of synthetic compounds with therapeutic potential. nih.gov

Contextualizing the 3,3-Dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine Derivative within Pyrrolopyridine Research

The specific compound, this compound, represents a distinct structural modification of the parent 6-azaindole scaffold. An analysis of its nomenclature provides insight into its key features:

Pyrrolo[2,3-c]pyridine: This identifies the core as the 6-azaindole isomer.

1H,2H,3H-: This nomenclature, often simplified to "dihydro" or "tetrahydro" depending on the extent of saturation, indicates that the pyrrole portion of the bicyclic system is partially saturated, rather than being an aromatic pyrrole ring. This saturation fundamentally alters the geometry of the ring from planar to a three-dimensional conformation.

3,3-Dimethyl-: This specifies the presence of a gem-dimethyl group at the C3 position of the pyrroline (B1223166) (saturated pyrrole) ring.

While the parent aromatic pyrrolo[2,3-c]pyridine system is extensively studied, the specific 3,3-dimethyl saturated derivative appears to be a less common or novel structure in published scientific literature. However, its structural features can be contextualized within established medicinal chemistry principles. The introduction of a saturated, non-planar ring system is a common strategy to create "3D fragments" that can explore biological target space more effectively than flat, aromatic systems. The gem-dimethyl group at the C3 position is a well-known motif used to introduce steric bulk, potentially enhance binding affinity through hydrophobic interactions, and block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a molecule. The existence of related isomers like 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one in chemical databases suggests that this substitution pattern is synthetically accessible and of interest within the broader pyrrolopyridine class. vulcanchem.com

Historical Development of Pyrrolopyridine Synthesis and Biological Exploration

The scientific interest in pyrrolopyridines dates back over a century, driven by their structural relationship to indole and their presence in biologically active natural products. researchgate.net Early synthetic efforts focused on constructing the bicyclic ring system through classical heterocyclic chemistry methods.

Over the past few decades, and particularly since the early 2000s, there has been a significant expansion in the synthetic methodologies available for creating functionalized pyrrolopyridines. This progress has been fueled by advancements in transition-metal-catalyzed cross-coupling reactions, which allow for the precise and efficient introduction of various substituents onto the core scaffold.

Key synthetic strategies that have been developed and refined over time include:

Annulation of a pyrrole ring onto a pre-existing pyridine.

Annulation of a pyridine ring onto a pre-existing pyrrole.

Synchronous, one-pot formation of both rings.

The biological exploration of these compounds has evolved in parallel with synthetic advancements. Initial studies uncovered broad activities, including antimicrobial and anti-inflammatory effects. As understanding of molecular biology deepened, research became more targeted. The discovery of pyrrolopyridines as potent kinase inhibitors marked a significant milestone, leading to extensive research in oncology. nih.gov Today, derivatives are investigated for a vast range of therapeutic applications, including antiviral, antidiabetic, and neuroprotective activities, reflecting the scaffold's remarkable versatility. mdpi.comnih.gov

Overview of Academic Research Trajectories for Novel Heterocyclic Compounds

The academic pursuit of novel heterocyclic compounds like this compound follows a well-established, albeit constantly evolving, trajectory. This process is central to the discovery of new medicines and functional materials.

The typical research pathway involves several key stages:

Design and Synthesis: Research often begins with the rational design of new molecular structures, guided by computational modeling, structure-activity relationships (SAR) from existing compounds, or the desire to explore novel chemical space. This is followed by the development of efficient and versatile synthetic routes to produce the target compounds and their analogues.

Structural Characterization: Newly synthesized compounds are rigorously purified and their structures are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and occasionally X-ray crystallography.

Biological Screening: The compounds are then evaluated for biological activity. This can range from broad, phenotype-based screening (e.g., testing for general antimicrobial or anticancer effects) to highly specific, target-based assays (e.g., measuring the inhibition of a particular enzyme).

Lead Optimization: If a compound shows promising activity (a "hit"), medicinal chemists will systematically synthesize derivatives to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process aims to develop a "lead" compound that is a candidate for further preclinical development.

Modern academic research leverages advanced technologies such as high-throughput screening, combinatorial chemistry, and sophisticated computational tools to accelerate this discovery pipeline, enabling the rapid identification and optimization of new bioactive heterocyclic molecules.

An exploration of advanced synthetic methodologies has led to the development of sophisticated techniques for constructing complex heterocyclic frameworks such as this compound. This article details the strategic approaches for building the core pyrrolo[2,3-c]pyridine ring system and the specific methods for introducing the 3,3-dimethyl substitution and achieving the desired dihydro state.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823891-04-8

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydropyrrolo[2,3-c]pyridine

InChI

InChI=1S/C9H12N2/c1-9(2)6-11-8-5-10-4-3-7(8)9/h3-5,11H,6H2,1-2H3

InChI Key

YBZWRGDVFXRRDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CN=C2)C

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 3,3 Dimethyl 1h,2h,3h Pyrrolo 2,3 C Pyridine

Elemental Analysis for Purity and Empirical Formula Determination

Elemental analysis is a cornerstone technique in analytical chemistry used to determine the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized molecule and assessing its purity. The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and measured to determine the mass percentages of carbon, hydrogen, and nitrogen in the original compound.

For 3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine, the molecular formula is established as C₁₀H₁₄N₂. This formula is derived from the core structure of 1H-pyrrolo[2,3-c]pyridine (C₇H₆N₂) by the addition of two methyl groups (2 x CH₃) and the saturation of the pyrrole (B145914) ring with four additional hydrogen atoms. Based on this molecular formula, the theoretical elemental composition can be calculated.

The empirical formula represents the simplest whole-number ratio of atoms in a compound. For C₁₀H₁₄N₂, the ratio is 10:14:2, which can be simplified to 5:7:1, yielding an empirical formula of C₅H₇N.

The purity of a synthesized sample is confirmed by comparing the experimentally determined elemental percentages with the calculated theoretical values. A close agreement between the "found" and "calculated" values, typically within a ±0.4% margin, is considered evidence of high purity. nih.gov

Detailed Research Findings

While specific experimental elemental analysis data for this compound is not widely available in published literature, the theoretical values derived from its molecular formula provide a benchmark for such analysis. The expected percentages of carbon, hydrogen, and nitrogen are critical for any researcher synthesizing this compound to verify its identity and purity.

Below is a data table presenting the calculated elemental composition for this compound.

Table 1: Theoretical vs. Expected Experimental Elemental Analysis Data for C₁₀H₁₄N₂

ElementTheoretical Mass % (Calculated)
Carbon (C)74.03%
Hydrogen (H)8.70%
Nitrogen (N)17.27%

Calculated based on atomic masses: C (12.011 u), H (1.008 u), N (14.007 u). Molar mass of C₁₀H₁₄N₂ is 162.23 g/mol .

Chemical Reactivity and Derivatization Strategies for the 3,3 Dimethyl 1h,2h,3h Pyrrolo 2,3 C Pyridine Core

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Ring System

The reactivity of the bicyclic system towards substitution reactions is highly regioselective, dictated by the electronic nature of the two constituent rings.

Electrophilic Substitution: The dihydropyrrole moiety contains an enamine functionality, which is a strongly electron-donating group. This makes the fused pyrrole (B145914) ring significantly activated towards electrophilic attack. The substitution is predicted to occur preferentially at the C7 position, which is the β-carbon of the enamine system. This is analogous to electrophilic substitution at the C2 position of indoles. The pyridine (B92270) ring, in contrast, is electron-deficient due to the electronegativity of the nitrogen atom and is generally deactivated towards electrophilic substitution. youtube.comyoutube.comyoutube.com Attack on the pyridine ring would require harsh conditions and would likely be directed to the C5 position, which is meta to the ring nitrogen. youtube.com

Nucleophilic Substitution: The pyridine ring of the 3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine core is electron-deficient and, in principle, susceptible to nucleophilic aromatic substitution (SNAr). youtube.com However, the parent scaffold lacks a suitable leaving group. For SNAr to occur, a precursor bearing a leaving group, such as a halogen (Cl, Br) or a nitro group, at the C4 or C6 positions would be necessary. In such cases, the electron-withdrawing effect of the pyridine nitrogen would stabilize the Meisenheimer complex intermediate, facilitating substitution. nih.govwikipedia.org The dihydropyrrole ring is electron-rich and not susceptible to nucleophilic attack.

Reaction TypePreferred PositionRingReactivityNotes
Electrophilic Substitution C7DihydropyrroleHighThe enamine system strongly activates this position.
C5PyridineLowRequires harsh conditions; ring is deactivated.
Nucleophilic Aromatic Substitution C4 / C6PyridineConditionalRequires the presence of a good leaving group.

**4.2. Functionalization at Key Positions of the this compound Scaffold

The nitrogen atom at the 1-position (N1) is a secondary amine and represents a primary site for functionalization. It readily undergoes a variety of standard amine reactions, including:

N-Alkylation: Reaction with alkyl halides in the presence of a base.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides. This includes the introduction of protecting groups like the tert-butyloxycarbonyl (Boc) group, which has been documented in the synthesis of related compounds. google.com

N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl substituents.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These modifications are crucial for modulating the electronic properties of the scaffold and for introducing new functionalities for further elaboration.

The pyridine nitrogen (N4) possesses a lone pair of electrons and can act as a nucleophile or a base. Key derivatizations include:

N-Alkylation: Treatment with alkylating agents (e.g., methyl iodide) leads to the formation of a quaternary pyridinium salt. This modification significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and reduction.

N-Oxidation: Reaction with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding N-oxide. The formation of a pyridine N-oxide activates the C4 and C6 positions for both nucleophilic and certain electrophilic substitution reactions.

The C4a and C7a atoms at the ring junction are quaternary and tertiary carbons, respectively, and are sterically hindered. Direct functionalization at these positions is generally challenging and not a common strategy for derivatization. The stability of the fused bicyclic system means that reactions typically occur at the peripheral nitrogen or carbon atoms rather than involving the cleavage or modification of the ring junction itself.

Oxidation and Reduction Chemistry of the Dihydro Pyrrolopyridine Moiety

The partially saturated nature of the this compound core allows for specific oxidation and reduction reactions.

Oxidation: A key transformation of this scaffold is the aromatization of the dihydropyrrole ring to form the corresponding fully aromatic 3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine. This reaction involves the formal loss of two hydrogen atoms and can be achieved using a variety of oxidizing agents. The oxidation of similar dihydropyridine and related heterocyclic systems is well-documented and can be accomplished under various conditions. researchgate.netwum.edu.pk This aromatization step is significant as it transforms the enamine system into an indole-like electronic system, fundamentally altering the molecule's reactivity, geometry, and biological properties.

Oxidizing AgentTypical ConditionsReference for Similar Systems
Dimethyl sulfoxide (DMSO)High temperature researchgate.netwum.edu.pk
Nitric Acid (HNO₃)Acidic medium researchgate.netwum.edu.pk
Calcium Hypochlorite (Ca(OCl)₂)Neutral or basic medium researchgate.netwum.edu.pk
Manganese Dioxide (MnO₂)Neutral solvent (e.g., dichloromethane)General reagent for allylic/benzylic oxidation
Palladium on Carbon (Pd/C)High temperature, hydrogen acceptorCatalytic dehydrogenation

Reduction: While the pyrrole ring is already in a reduced state, the aromatic pyridine ring can be reduced under specific conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium under forcing conditions (high pressure and/or temperature) can lead to the saturation of the pyridine ring, yielding a 3,3-dimethyloctahydropyrrolo[2,3-c]pyridine derivative.

Formation of Complex Molecular Architectures Utilizing the this compound Building Block

The this compound core is a versatile building block for the synthesis of more complex molecular structures, particularly in the context of medicinal chemistry. google.comgoogle.com Its defined points of reactivity allow for a stepwise and controlled elaboration. A common synthetic strategy involves sequential functionalization at the various reactive sites.

For instance, a synthetic sequence could begin with the protection or alkylation of the N1 amine. This could be followed by a regioselective electrophilic substitution at the C7 position. Subsequent oxidation of the dihydropyrrole ring would yield a functionalized aromatic 6-azaindole (B1212597) system. If a halogen atom is introduced onto the pyridine ring (e.g., at C4 or C5), it can serve as a handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon or carbon-heteroatom bonds, enabling the connection of the pyrrolopyridine core to other complex fragments and the construction of diverse chemical libraries. nih.gov

Application in Fragment-Based Drug Discovery and Medicinal Chemistry Libraries

The this compound scaffold, a member of the broader azaindole family, represents a privileged structure in medicinal chemistry. Its rigid bicyclic framework and amenability to chemical modification make it an attractive core for developing targeted therapeutic agents. This is particularly evident in its application in fragment-based drug discovery (FBDD) and the construction of diverse medicinal chemistry libraries aimed at various biological targets.

A compelling example of the scaffold's utility is found in the development of the clinical candidate ASTX660, a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs). Although ASTX660 features a closely related 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine core, its discovery journey highlights the power of the FBDD approach starting from a simple, low-molecular-weight fragment. astx.comnih.gov

Fragment-based screening identified millimolar affinity binders to both cellular IAP1 (cIAP1) and X-linked IAP (XIAP). acs.org Through a meticulous process of structure-guided optimization, this initial fragment was elaborated into a highly potent, low-nanomolar lead compound. This optimization focused on improving metabolic stability and cardiac safety profiles, ultimately yielding the clinical candidate ASTX660. astx.comnih.gov The progression from a weakly binding fragment to a clinical candidate underscores the efficiency of FBDD in navigating chemical space to produce drug-like molecules with superior properties. astx.comacs.org

The pyrrolopyridine skeleton is a versatile building block for creating focused libraries of compounds for screening against various diseases. Medicinal chemists leverage a range of synthetic strategies to introduce chemical diversity at multiple positions around the core, generating libraries of novel analogues.

One such library, based on the 1H-pyrrolo[3,2-c]pyridine scaffold, was designed and synthesized to identify novel inhibitors of the colchicine-binding site on tubulin for anticancer applications. nih.gov By systematically modifying the substituents on the core structure, researchers were able to explore the structure-activity relationship (SAR) and identify compounds with potent antiproliferative effects. The data below showcases a selection of compounds from this library and their efficacy against various cancer cell lines. nih.govsemanticscholar.org

CompoundR Group (B-ring)IC₅₀ HeLa (µM)IC₅₀ SGC-7901 (µM)IC₅₀ MCF-7 (µM)
10aPhenyl0.891.021.13
10m4-chlorophenyl0.310.450.39
10n4-nitrophenyl0.250.330.28
10pNaphthalen-2-yl0.410.560.48
10rPyridin-3-yl0.911.151.24
10tIndolyl0.120.150.21
CA-4 (Control)-0.0090.0110.008

The results demonstrated that strategic modifications to the pyrrolopyridine core could significantly impact biological activity. Compound 10t , featuring an indolyl group, emerged as the most potent derivative in the series, with IC₅₀ values ranging from 0.12 to 0.21 µM against the tested cell lines. nih.gov This compound was shown to potently inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.org

No Publicly Available Computational and Theoretical Investigations Found for this compound

Despite a comprehensive search for scientific literature, no specific computational or theoretical studies detailing the chemical compound this compound were identified. Consequently, the generation of an article based on the provided outline is not possible at this time.

The requested article structure centered on in-depth computational analyses, including:

Quantum Chemical Calculations: Specifically, Density Functional Theory (DFT) studies on ground state properties and Frontier Molecular Orbital (FMO) analysis for predicting reaction pathways.

Molecular Dynamics Simulations: To understand the compound's conformational analysis and binding dynamics.

Molecular Docking Studies: To predict binding modes with biological targets, calculate interaction energies, and analyze ligand-protein interactions such as hydrogen bonding and hydrophobic contacts.

This lack of specific research data indicates that this compound may be a novel compound, a research intermediate that has not been the subject of published computational studies, or a compound of low current research interest in the public domain. Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Should research on the computational and theoretical properties of this compound be published in the future, the requested article could then be generated.

Computational and Theoretical Investigations of 3,3 Dimethyl 1h,2h,3h Pyrrolo 2,3 C Pyridine

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, in a three-dimensional arrangement. For the pyrrolopyridine scaffold, these models are instrumental in identifying novel compounds with the potential for desired biological activity.

The development of a pharmacophore model for a target can be approached from two main perspectives: ligand-based and structure-based. mdpi.com Ligand-based models are derived from a set of known active molecules, where common chemical features that are essential for their activity are identified and spatially mapped. mdpi.com For instance, in studies of pyrido-indole derivatives, a pharmacophore hypothesis might consist of a hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings (ADDRRR). nih.gov Structure-based models, on the other hand, are generated from the three-dimensional structure of the biological target, often a protein, with a bound ligand. mdpi.com This allows for the identification of crucial interactions between the ligand and the active site of the protein.

Once a robust pharmacophore model is established, it can be employed in virtual screening campaigns. mdpi.com Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biomedpharmajournal.org By using a pharmacophore model as a filter, millions of compounds can be rapidly assessed, and only those that match the defined pharmacophoric features are selected for further investigation. mdpi.com This significantly reduces the time and cost associated with high-throughput screening. mdpi.com For pyrrolopyridine analogs, virtual screening can help in identifying novel derivatives with potential activity against various targets. nih.gov The selected hits from the initial screening are then typically subjected to more rigorous computational methods, such as molecular docking, to predict their binding orientation and affinity within the target's active site. nih.gov

Pharmacophoric Feature Description Potential Role in Pyrrolopyridine Scaffolds
Hydrogen Bond Acceptor (HBA)An atom or group with a lone pair of electrons that can form a hydrogen bond with a hydrogen bond donor.The nitrogen atom in the pyridine (B92270) ring.
Hydrogen Bond Donor (HBD)A hydrogen atom attached to an electronegative atom (e.g., N-H in the pyrrole (B145914) ring).The N-H group of the pyrrole moiety.
Aromatic Ring (AR)A planar, cyclic, conjugated system of pi electrons.The fused pyrrolopyridine ring system itself.
Hydrophobic Feature (HY)A nonpolar group that can engage in hydrophobic interactions.The dimethyl substitution at the 3-position would contribute to this feature.

Advanced Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Analyses (without direct SAR results)

Cheminformatics encompasses the use of computational methods to analyze and interpret chemical data. For a compound like 3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine, cheminformatics tools can be used to calculate a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties, such as its topology, geometry, and electronic characteristics.

Quantitative Structure-Activity Relationship (QSAR) analysis is a key application of cheminformatics that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. scispace.com These models are developed by statistically analyzing a dataset of compounds with known activities and their calculated molecular descriptors. uran.ua The goal is to create a predictive model that can estimate the activity of new, untested compounds. nih.gov

The process of developing a QSAR model for a series of pyrrolopyridine derivatives typically involves the following steps:

Data Set Preparation: A collection of pyrrolopyridine analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These can range from simple 1D descriptors like molecular weight and logP to more complex 3D descriptors that describe the molecule's shape and electronic properties. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to establish a mathematical relationship between the descriptors and the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov

QSAR studies on related heterocyclic systems have shown that diuretic activity can be influenced by descriptors such as logP, refractivity, dipole moment, molecular volume, and surface area. researchgate.net For anticancer activity, the spatial arrangement of substituents and electronic properties are often key determinants. nih.gov These models provide valuable insights into the structural requirements for a desired biological effect and can guide the rational design of more potent and selective analogs of this compound.

Descriptor Type Example Descriptor Information Encoded
1D DescriptorsMolecular Weight (MW)The mass of the molecule.
LogPThe lipophilicity or hydrophobicity of the molecule.
2D DescriptorsTopological Polar Surface Area (TPSA)The surface area of polar atoms, related to membrane permeability.
Number of Rotatable BondsMolecular flexibility.
3D DescriptorsMolecular VolumeThe three-dimensional space occupied by the molecule.
Dipole MomentThe measure of the net molecular polarity.
Electronic DescriptorsHOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activity profiling and mechanistic elucidation of derivatives of the chemical compound “this compound” corresponding to the detailed outline provided.

The searches conducted for this specific molecule and its potential interactions with the specified biological targets (FGFR, JAK3, MPS1, LRRK2, TRK, CDK1 kinases), receptor binding mechanisms, and its effects on cellular pathways (cell proliferation, apoptosis, RAS–MEK–ERK, PLC-γ, PI3K–Akt, cell migration and invasion) did not yield any relevant research findings.

Scientific literature does contain information on other isomers of pyrrolopyridine, such as 1H-pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine, which have been investigated for various biological activities. However, due to the strict requirement to focus solely on the “this compound” scaffold, this information cannot be used to generate the requested article.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the provided outline for the specified compound.

Biological Activity Profiling and Mechanistic Elucidation of 3,3 Dimethyl 1h,2h,3h Pyrrolo 2,3 C Pyridine Derivatives

Exploration of Broad Biological Effects (e.g., antimicrobial, antiviral, anti-inflammatory, anti-neurodegenerative)

The pyrrolopyridine nucleus is a foundational structure for compounds with a wide spectrum of biological activities. nih.govmdpi.comscispace.com Although direct evidence for the antimicrobial, antiviral, or anti-inflammatory properties of pyrrolo[2,3-c]pyridine derivatives is not extensively documented, studies on its isomers provide significant insights into the potential of this chemical family.

Antimicrobial and Antiviral Activity: Research into the antimicrobial applications of the pyrrolopyridine family has largely centered on the pyrrolo[2,3-d]pyrimidine scaffold. rsc.orgnih.gov These derivatives have shown a range of activities, including antibacterial, antifungal, and antiviral effects. rsc.orgnih.gov For instance, certain novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested for their antiviral activity against gastroenteric viruses like Rotavirus and Coxsackievirus, with several compounds exhibiting significant efficacy. nih.gov The growing issue of microbial resistance continues to drive the search for new antibacterial compounds, with various pyridine-containing heterocycles being a major focus. mdpi.commdpi.com Similarly, reviews of pyrrolo[3,4-c]pyridine derivatives have noted their potential as antimycobacterial and antiviral agents. nih.govnih.govresearchgate.net While these findings are on related scaffolds, they suggest a potential avenue of investigation for derivatives of the pyrrolo[2,3-c]pyridine core.

Anti-inflammatory Activity: The anti-inflammatory potential of pyrrolopyridine derivatives has been demonstrated through various isomers. A series of pyrrolo[3,2-c]pyridine derivatives showed a potential anti-inflammatory effect against bone marrow-derived macrophages. nih.gov Fused pyrrole (B145914) compounds, including certain pyrrolopyridines, have been screened for their ability to inhibit pro-inflammatory cytokines, with some showing promising activity linked to the inhibition of cyclo-oxygenase (COX) enzymes. cu.edu.eg Furthermore, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been a subject of interest for their anti-inflammatory properties. researchgate.netresearchgate.net

Anti-neurodegenerative Activity: The pyrrolo[2,3-c]pyridine scaffold has been specifically identified as a promising framework for agents targeting neurodegenerative diseases. nbuv.gov.ua A key area of development is in the creation of imaging agents for neurofibrillary tangles (NFTs), which are composed of hyperphosphorylated tau protein and are a hallmark of Alzheimer's disease. google.com Patent literature describes pyrrolo[2,3-c]pyridine derivatives designed as tracers for positron emission tomography (PET) imaging to study tau deposits in the brain in vivo. google.com Such agents are crucial for the diagnosis of Alzheimer's and other tauopathies. google.com

While direct therapeutic intervention is a complex challenge, related scaffolds have shown promise. For example, a novel pyrrolo[2,3-b]pyridine-based compound was developed as a potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in tau hyperphosphorylation. nih.gov This inhibitor, S01, not only reduced p-tau levels but also promoted the outgrowth of neuronal neurites in cell-based assays and showed efficacy in a zebrafish model of Alzheimer's disease. nih.gov Additionally, certain pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, an established target in Alzheimer's therapy. proceedings.science

Investigation of Enzyme Inhibition Kinetics and Thermodynamics

The biological activity of pyrrolopyridine derivatives is often rooted in their ability to inhibit specific enzymes. While detailed kinetic and thermodynamic studies on pyrrolo[2,3-c]pyridine derivatives are not widely available, research on isomeric structures provides a strong precedent for their role as enzyme inhibitors, particularly against protein kinases.

For example, a series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase, a type III receptor tyrosine kinase. nih.govnih.gov The most potent compounds, 1e and 1r , exhibited IC50 values of 60 nM and 30 nM, respectively. nih.govnih.gov Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029. nih.govnih.gov In another study, derivatives of pyrrolo[3,2-c]pyridine were assessed for α-glucosidase inhibitory activity. researchgate.net The most potent compound, 5e , displayed an IC50 value of 48.65 µM, significantly stronger than the standard inhibitor acarbose (B1664774) (IC50 = 750.90 µM). researchgate.net A kinetic study of this compound revealed a competitive mechanism of inhibition with a Ki value of 42.6 µM. researchgate.net

Information regarding the thermodynamics of enzyme inhibition by these scaffolds is scarce in the current literature. Such studies, which would involve techniques like Isothermal Titration Calorimetry (ITC) to determine the enthalpic and entropic contributions to the binding affinity, would be a valuable future step in elucidating the precise molecular interactions between these inhibitors and their target enzymes.

Multi-Targeting Strategies and Polypharmacology of Pyrrolo[2,3-c]pyridine Scaffolds

The complexity of diseases like cancer, which often involve multiple signaling pathways, has spurred the development of multi-targeted inhibitors. The pyrrolopyridine framework is well-suited for such polypharmacological strategies.

Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold have been explicitly designed as multi-targeted kinase inhibitors. researchgate.netbohrium.commdpi.com In one study, a series of compounds were synthesized to inhibit several key protein kinases involved in cancer progression, including EGFR, Her2, VEGFR-2, and CDK2. bohrium.com This approach aims to overcome drug resistance that can arise from targeting a single pathway. bohrium.com Another research effort led to the discovery of pyrrolo[2,3-d]pyrimidine-based derivatives as potent dual inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC), targeting resistance mechanisms in solid tumors. acs.org

The concept of polypharmacology is also evident in selectivity profiling studies. For instance, the potent FMS kinase inhibitor 1r (a pyrrolo[3,2-c]pyridine derivative) was tested against a panel of 40 different kinases to assess its selectivity. nih.gov It showed 81% inhibition of FMS kinase at a 1 µM concentration, while inhibition against 37 other kinases was less than 28%. nih.gov However, it also displayed moderate inhibition of FLT3 (42%) and c-MET (40%) kinases, highlighting a degree of multi-targeting. nih.gov This selectivity profiling is crucial for understanding the broader pharmacological effects of a compound and identifying potential off-target activities or beneficial multi-target interactions.

While these strategies have been successfully applied to isomers like pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine, their application to the pyrrolo[2,3-c]pyridine scaffold represents a promising area for future research in developing novel therapeutics with tailored polypharmacology.

Table of Kinase Inhibition by Pyrrolopyridine Derivatives

CompoundScaffoldTarget KinaseIC50 Value
Compound 1rPyrrolo[3,2-c]pyridineFMS30 nM
Compound 1ePyrrolo[3,2-c]pyridineFMS60 nM
KIST101029 (Reference)DiarlamideFMS96 nM
Compound 6fPyrrolo[2,3-d]pyridineEGFR, Her2, VEGFR2, CDK2Not Specified
Compound 6lPyrrolo[2,3-d]pyridineEGFR, Her2, VEGFR2, CDK2Not Specified
Compound 6nPyrrolo[2,3-d]pyridineEGFR, Her2, VEGFR2, CDK2Not Specified
S01Pyrrolo[2,3-b]pyridineGSK-3β0.35 nM

Structure Activity Relationship Sar Studies on 3,3 Dimethyl 1h,2h,3h Pyrrolo 2,3 C Pyridine Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

No research data is available to populate this section.

Positional Scanning and Side Chain Optimization

No research data is available to populate this section.

Analysis of Substructure Contributions to Target Affinity and Selectivity

No research data is available to populate this section.

Identification of Key Pharmacophoric Elements within the 3,3-Dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine Scaffold

No research data is available to populate this section.

Development of Quantitative Structure-Activity Relationships (QSAR) Models (without direct QSAR results)

No research data is available to populate this section.

Table of Compound Names

As no specific analogs of this compound were discussed, a table of compound names cannot be generated.

Future Research Directions and Translational Potential in Academic Settings

Exploration of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

A crucial first step in exploring the potential of the 3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine scaffold is the development of efficient and versatile synthetic routes. Drawing from the synthesis of other pyrrolopyridine isomers, several strategies could be adapted. nbuv.gov.ua Key approaches would likely involve either the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or vice versa. nbuv.gov.ua

Established methods such as the Bartoli or Fischer indole (B1671886) synthesis could be explored for the annulation of the pyrrole ring. nbuv.gov.ua For instance, the Bartoli reaction, which is commonly used for synthesizing 2-alkyl-substituted and 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines, could potentially be adapted. nbuv.gov.ua Additionally, modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, would be instrumental in the functionalization of the core scaffold. These reactions would allow for the introduction of a wide range of substituents, which is critical for developing a library of analogues for structure-activity relationship (SAR) studies. mdpi.com

Furthermore, diversity-oriented synthesis could be employed to rapidly generate a collection of structurally diverse molecules based on the this compound core. mskcc.org This approach, combined with scaffold hopping—the modification of the central core structure—could lead to the discovery of novel chemotypes with improved potency and more favorable physicochemical properties. nih.govnih.gov

Advanced Biological Target Identification and Validation Strategies

The broader class of pyrrolopyridines has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties. nih.govmdpi.com Derivatives have been identified as inhibitors of various protein kinases, which are crucial targets in oncology. nih.gov Given this precedent, a primary research direction for the this compound scaffold would be the identification of its biological targets.

High-throughput screening (HTS) of a library of its derivatives against a panel of disease-relevant targets would be a logical starting point. Phenotypic screening, where compounds are tested for their effects on cell models of disease, could also reveal novel therapeutic applications without prior knowledge of the specific target.

Once a "hit" is identified, target deconvolution would be necessary to pinpoint the specific molecular target. Modern chemical biology techniques, such as chemical proteomics, could be employed for this purpose. These approaches would provide a comprehensive understanding of the compound's mechanism of action and pave the way for rational optimization.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. semanticscholar.org These computational tools could be invaluable in exploring the chemical space around the this compound scaffold.

Generative AI models can be trained on existing databases of bioactive molecules to design novel derivatives of the scaffold with a high probability of biological activity. arxiv.org Predictive models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the potency and selectivity of designed compounds before their synthesis, thereby prioritizing the most promising candidates.

Furthermore, AI and ML algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This in silico profiling can help in the early identification of potential liabilities and guide the design of molecules with more drug-like properties, reducing the attrition rate in later stages of drug development.

Development of the this compound Scaffold as Chemical Probes for Biological Systems

Beyond its direct therapeutic potential, the this compound scaffold could be developed into valuable chemical probes for basic biological research. nih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cells and organisms. icr.ac.uk

To serve as a chemical probe, derivatives of the scaffold would need to be synthesized with appropriate linkers for the attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging applications. These tagged probes could then be used in a variety of experiments, such as pull-down assays to identify binding partners or fluorescence microscopy to visualize the subcellular localization of the target protein. The development of such probes based on the pyrrolopyrimidine and pyrimidine (B1678525) scaffolds for investigating protein kinases like JAK2 has already been demonstrated. researchgate.net

Potential for Collaborative Research Initiatives in Chemical Biology and Drug Discovery Research

The successful translation of a novel scaffold like this compound from a chemical curiosity to a validated lead compound requires a multidisciplinary, collaborative effort. utexas.edunovartis.com Academic research in this area would benefit immensely from partnerships between synthetic chemistry labs, high-throughput screening centers, and biology labs with expertise in specific disease areas. stonybrook.edu

Such collaborations are essential for integrating the various stages of the drug discovery pipeline, from initial compound synthesis and screening to target validation and preclinical evaluation. icr.ac.uk Furthermore, collaborations with computational chemists and data scientists would be crucial for leveraging AI and ML in compound design and optimization. novartis.com

Q & A

Q. What are the common synthetic routes for 3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridine and its derivatives?

The synthesis typically involves cyclization and functionalization strategies. For example:

  • Cyclocondensation : Using hexamine and acetic acid under reflux to form the pyrrolo-pyridine core (e.g., , Scheme 2).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh3)₄ and K₂CO₃ in toluene/EtOH (, Scheme 3).
  • Methylation : Introducing methyl groups via NaH and methyl iodide (MeI) in THF (, Scheme 5).
    Key intermediates are purified via silica gel chromatography (e.g., 90:10 DCM/EtOAc) to isolate target compounds .

Q. How is structural characterization of 3,3-dimethyl-pyrrolo-pyridine derivatives performed?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) identifies substituent positions. For example, aromatic protons appear at δ 7.2–8.8 ppm, while methyl groups resonate at δ 1.3–2.5 ppm ().
  • HRMS : Validates molecular formulas (e.g., [M+H]+ calculated for C₁₉H₁₄N₄O: 315.12403; observed: 315.1237) ().
  • X-ray Crystallography : Used for confirming fused-ring systems (e.g., , Acta Cryst. E reports).

Q. What basic structure-activity relationships (SAR) are observed in pyrrolo-pyridine derivatives?

  • Substituent Effects :

    PositionSubstituentActivity Trend
    3BenzoylEnhanced kinase inhibition (, Scheme 2)
    5Aryl groupsImproved selectivity (e.g., 3,4-dimethoxyphenyl increases PDE4B inhibition) ().
    N-methylationMethylModulates solubility and metabolic stability ().

Advanced Research Questions

Q. How can contradictory biological activity data for pyrrolo-pyridine derivatives be resolved?

Discrepancies in reported activities (e.g., SGK-1 vs. PDE4B inhibition) may arise from:

  • Assay Conditions : Variations in enzyme isoforms or cell lines ().
  • Substituent Stereochemistry : Undetected stereoisomers (e.g., discusses diastereomers in fused-ring systems).
  • Off-Target Effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended targets. Cross-validate with computational docking (e.g., AutoDock Vina) .

Q. What methodologies optimize synthetic yields for 3,3-dimethyl-pyrrolo-pyridine derivatives?

  • Catalyst Screening : Pd(PPh3)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency ().
  • Solvent Optimization : Toluene/EtOH (3:1) improves boronic acid coupling ().
  • Purification : Gradient silica chromatography (e.g., 98:2 to 90:10 DCM/MeOH) enhances purity ().
    Reported yields range from 36% (for N-acylated derivatives) to 96% (for brominated intermediates) .

Q. How do computational methods aid in designing pyrrolo-pyridine derivatives with improved activity?

  • Molecular Dynamics (MD) : Simulates binding to targets (e.g., SGK-1’s ATP-binding pocket) ().
  • QSAR Models : Relate logP and polar surface area (PSA) to bioavailability (e.g., derivatives with PSA <90 Ų show better CNS penetration) ().
  • Density Functional Theory (DFT) : Predicts regioselectivity in electrophilic substitutions (e.g., bromination at C5 vs. C7) ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.